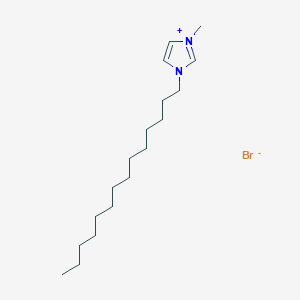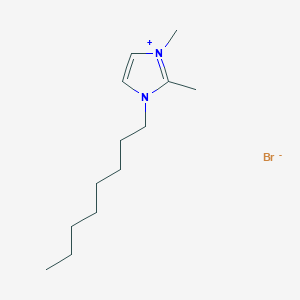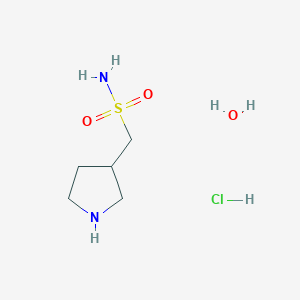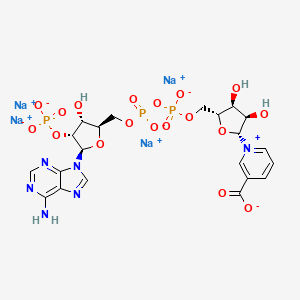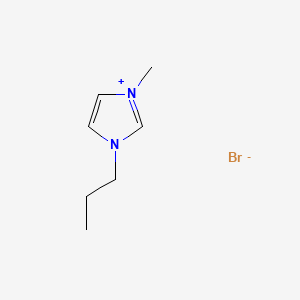
1-Methyl-3-propylimidazolium bromide
Overview
Description
1-Methyl-3-propylimidazolium bromide is an imidazolium salt known for its unique properties and applications. It functions as a plasmodium inhibitor with anti-plasmodium activity . This compound is part of the broader class of ionic liquids, which are salts in the liquid state at relatively low temperatures. These ionic liquids are known for their high thermal stability, low volatility, and excellent solubility properties.
Preparation Methods
1-Methyl-3-propylimidazolium bromide can be synthesized through a straightforward reaction between 1-methylimidazole and 1-bromopropane . The reaction typically involves mixing the two reactants in a suitable solvent under controlled temperature conditions to facilitate the formation of the desired imidazolium salt. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
1-Methyl-3-propylimidazolium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions, altering the properties of the resulting ionic liquid.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, its imidazolium core can participate in redox reactions under certain conditions.
Complex Formation: It can form complexes with metal ions, which can be useful in catalysis and other applications.
Common reagents used in these reactions include strong acids, bases, and other ionic compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3-propylimidazolium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its ionic nature and stability.
Biology: Its anti-plasmodium activity makes it a candidate for research in malaria treatment.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism by which 1-methyl-3-propylimidazolium bromide exerts its effects involves its interaction with molecular targets through its ionic nature. In biological systems, it inhibits plasmodium by interfering with the parasite’s metabolic processes . In industrial applications, its high conductivity and ability to passivate defects in materials like perovskite films enhance the performance of devices such as solar cells .
Comparison with Similar Compounds
1-Methyl-3-propylimidazolium bromide can be compared with other imidazolium-based ionic liquids, such as:
1-Butyl-3-methylimidazolium bromide: Similar in structure but with a butyl group instead of a propyl group, affecting its solubility and thermal properties.
1-Ethyl-3-methylimidazolium bromide: Has an ethyl group, leading to different physical and chemical properties.
1-Hexyl-3-methylimidazolium bromide: The hexyl group provides different solubility and viscosity characteristics.
The uniqueness of this compound lies in its balance of properties, making it suitable for a wide range of applications from biological research to industrial processes.
Properties
IUPAC Name |
1-methyl-3-propylimidazol-1-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.BrH/c1-3-4-9-6-5-8(2)7-9;/h5-7H,3-4H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRFBXAXVLBZMP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C[N+](=C1)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85100-76-1 | |
| Record name | 1-Propyl-3-methylimidazolium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85100-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
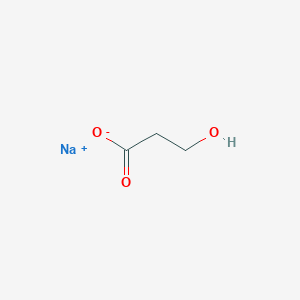




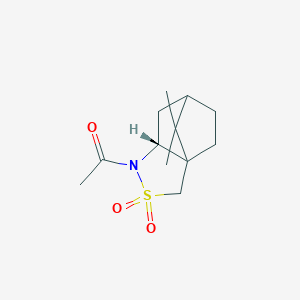
![3-[2-(Trifluoromethyl)phenyl]acrylic acid](/img/structure/B7983896.png)
